Leukotriene E4-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

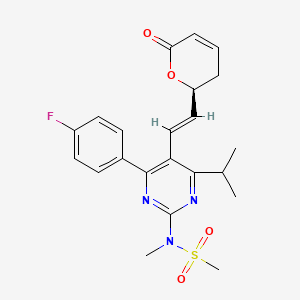

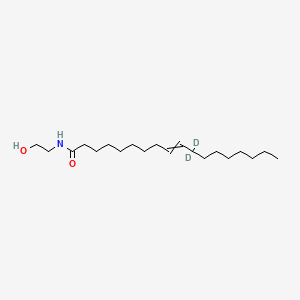

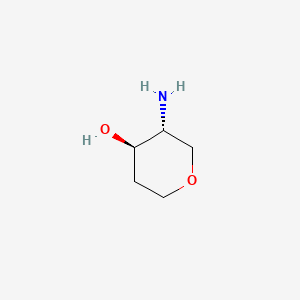

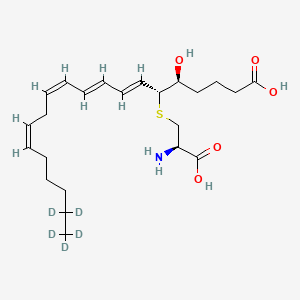

Leukotriene E4-d5 (LTE4-d5) is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .

Synthesis Analysis

LTE4-d5 is produced by the action of dipeptidase on LTD4, leaving only the cysteinyl group still attached to the fatty acid backbone . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .Molecular Structure Analysis

LTE4-d5 has a molecular formula of C23H32D5NO5S . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .Chemical Reactions Analysis

LTE4-d5 is produced by the action of dipeptidase on LTD4 . This leaves only the cysteinyl group still attached to the fatty acid backbone .Physical And Chemical Properties Analysis

LTE4-d5 has a molecular weight of 444.6 . It is soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) . The density is 1.1±0.1 g/cm^3, and the boiling point is 674.1±55.0 °C at 760 mmHg .科学的研究の応用

- Mechanisms : LTs modulate various pathways (e.g., MAPK, PI3K/Akt, AMPK, PKC, NO, Egr-1, NF-κB, TNF-α) involved in metabolic and physiological processes during I/R injury .

- CysLT1R and CysLT2R : These receptors are therapeutic targets for inflammatory conditions. Cysteinyl leukotriene E4 (LTE4) activates human group 2 innate lymphoid cells and enhances the effects of other inflammatory mediators .

Inflammation and Ischemic-Reperfusion Injury (I/R Injury)

Targeting Leukotriene Receptors in Inflammatory Diseases

作用機序

Target of Action

Leukotriene E4-d5 (LTE4-d5) is a variant of Leukotriene E4 (LTE4), which is a member of the leukotriene family . Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes . The primary targets of LTE4 are the cells producing them and neighboring cells, where they regulate immune responses through lipid signaling .

Mode of Action

LTE4-d5, like LTE4, is produced by the action of dipeptidase on LTD4 . This leaves only the cysteinyl group still attached to the fatty acid backbone . It uses lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses .

Biochemical Pathways

The production of leukotrienes, including LTE4, is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Leukotrienes are synthesized from arachidonic acid (AA) released from membrane phospholipids by phospholipase A2 enzymes . They are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-LOX) and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .

Pharmacokinetics

LTE4-d5 is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry . LTE4, and by extension LTE4-d5, accumulates in both plasma and urine . Urinary excretion of LTE4 is most often used as an indicator of asthma .

Result of Action

One of the roles of leukotrienes, specifically leukotriene D4, is to trigger contractions in the smooth muscles lining the bronchioles . Their overproduction is a major cause of inflammation in asthma and allergic rhinitis . As LTE4-d5 is a variant of LTE4, it is likely to have similar effects.

Action Environment

The action of leukotrienes, including LTE4-d5, can be influenced by environmental factors. For example, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators These mediators can be influenced by various factors such as diet, exposure to allergens, and other environmental triggers

Safety and Hazards

将来の方向性

Leukotriene E4, including its deuterium labeled form LTE4-d5, is a subject of ongoing research. It has been linked to several respiratory diseases, and urinary LTE4 levels are increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease . Therefore, urinary excretion of LTE4 is most often used as an indicator of asthma .

特性

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-XPGOKVCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leukotriene E4-d5 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)